
N~1~,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide is a compound that belongs to the class of tricarboxamides. These compounds are known for their versatile applications in various fields, including chemistry, biology, and industry. The unique structure of N1,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide, which includes three cyclohexyl groups attached to a propane-1,2,3-tricarboxamide backbone, makes it an interesting subject for scientific research and industrial applications.
准备方法
The synthesis of N1,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide typically involves the reaction of propane-1,2,3-tricarboxylic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired tricarboxamide product. The general synthetic route can be summarized as follows:
Starting Materials: Propane-1,2,3-tricarboxylic acid and cyclohexylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with the addition of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure N1,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce production costs.
化学反应分析
N~1~,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the cyclohexyl groups, leading to the formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~). These reactions can reduce the amide groups to amines.
Substitution: The compound can undergo substitution reactions, particularly at the amide nitrogen atoms. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of N-substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N~1~,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound can be used as a ligand in the study of protein-ligand interactions. Its ability to form stable complexes with proteins makes it valuable in drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its tricarboxamide structure can be modified to enhance its pharmacological properties.
作用机制
The mechanism of action of N1,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, leading to the stabilization of protein-ligand complexes. These interactions can modulate the activity of the target proteins, resulting in various biological effects. The specific pathways involved depend on the target proteins and the context of the research or application.
相似化合物的比较
N~1~,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide can be compared with other tricarboxamide compounds, such as:
N~1~,N~2~,N~3~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide: This compound has a benzene ring instead of a propane backbone and is used in lipid polymer hybrid nanomaterials for mRNA delivery.
N~1~,N~2~,N~3~-Tris(2-hydroxyethyl)propane-1,2,3-tricarboxamide: This compound has hydroxyethyl groups instead of cyclohexyl groups and is used as a corrosion inhibitor.
The uniqueness of N1,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide lies in its cyclohexyl groups, which provide distinct hydrophobic properties and influence its interactions with other molecules.
属性
CAS 编号 |
160535-45-5 |
|---|---|
分子式 |
C24H41N3O3 |
分子量 |
419.6 g/mol |
IUPAC 名称 |
1-N,2-N,3-N-tricyclohexylpropane-1,2,3-tricarboxamide |
InChI |
InChI=1S/C24H41N3O3/c28-22(25-19-10-4-1-5-11-19)16-18(24(30)27-21-14-8-3-9-15-21)17-23(29)26-20-12-6-2-7-13-20/h18-21H,1-17H2,(H,25,28)(H,26,29)(H,27,30) |
InChI 键 |
BORSDKWFFXGEKH-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=O)CC(CC(=O)NC2CCCCC2)C(=O)NC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



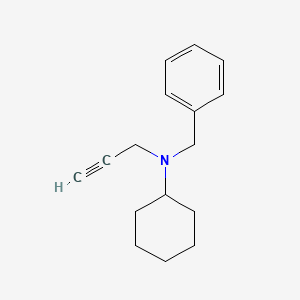
![2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12558606.png)
![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
![5H-Benzo[d]naphtho[2,3-b]pyran-5-one](/img/structure/B12558615.png)
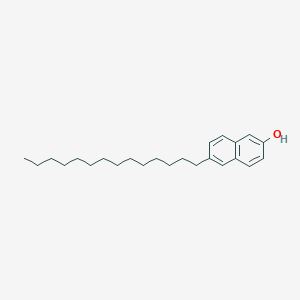
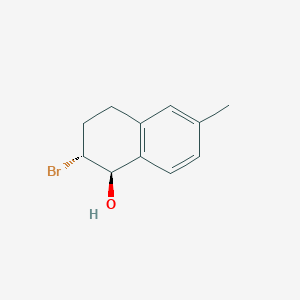
![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)
![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)
![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
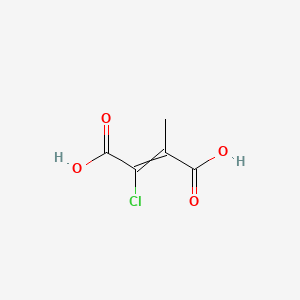
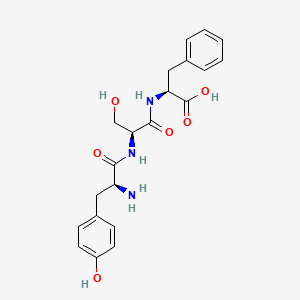
![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
